molecular formula C27H42O14 B2974859 9-Hydroxyjasmesoside CAS No. 121979-17-7

9-Hydroxyjasmesoside

Cat. No. B2974859
CAS RN: 121979-17-7
M. Wt: 590.619
InChI Key: ZVTBPVGTFNEYQP-IELQCKPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxyjasmesoside is a natural product derived from plant sources . It is a useful organic compound for research related to life sciences . The molecular formula of 9-Hydroxyjasmesoside is C27H42O14 .


Physical And Chemical Properties Analysis

9-Hydroxyjasmesoside is a solid substance . It is recommended to be stored at a temperature of -20°C .

Scientific Research Applications

Isolation and Structure Elucidation

9-Hydroxyjasmesoside, along with other secoiridoid glucosides, has been isolated from the leaves of Jasminum mesnyi. The structural elucidation of 9-Hydroxyjasmesoside has been a significant aspect of phytochemical research, contributing to the understanding of the chemical composition of medicinal plants (Inoue et al., 1985).

Potential in Medical Research

Jasminum mesnyi, the plant source of 9-Hydroxyjasmesoside, is traditionally associated with treating CNS, gastric, and spinal disorders. The presence of 9-Hydroxyjasmesoside and related compounds in Jasminum mesnyi suggests potential biological activities, warranting further research for medical applications (Kumar & Randhava, 2014).

Role in Phytochemistry

The study of 9-Hydroxyjasmesoside and similar compounds is integral to phytochemistry, helping in understanding the role and mechanism of various phytochemicals in plants. This knowledge can be pivotal for developing new drugs and understanding plant-based therapies (Inoue et al., 1985).

Importance in Pharmacognosy

Pharmacognosy, the study of medicines derived from natural sources, greatly benefits from the research on compounds like 9-Hydroxyjasmesoside. Its isolation and characterization contribute to the development of natural medicines and help in identifying new sources of therapeutic agents (Kumar & Randhava, 2014).

properties

IUPAC Name

methyl (4S,5E,6S)-4-[2-[[(1S,2R,3R,5R)-5-(1,3-dihydroxypropan-2-yl)-3-hydroxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O14/c1-4-14-16(6-21(32)38-10-17-12(2)19(31)5-15(17)13(7-28)8-29)18(25(36)37-3)11-39-26(14)41-27-24(35)23(34)22(33)20(9-30)40-27/h4,11-13,15-17,19-20,22-24,26-31,33-35H,5-10H2,1-3H3/b14-4+/t12-,15+,16+,17-,19-,20-,22-,23+,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTBPVGTFNEYQP-IELQCKPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(CO)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxyjasmesoside

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